5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Description
5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a tert-butyltetrazole and a chlorophenylmethyl group.
Properties
IUPAC Name |
5-[(2-tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN8O/c1-18(2,3)27-23-15(22-24-27)10-25-11-20-16-14(17(25)28)8-21-26(16)9-12-4-6-13(19)7-5-12/h4-8,11H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFZHXAQWCKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CN2C=NC3=C(C2=O)C=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors . The tert-butyltetrazole moiety can be introduced via nucleophilic substitution reactions, while the chlorophenylmethyl group can be added through alkylation reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Biological Research: The compound is used in studies related to its antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin-dependent kinases and the modulation of downstream signaling pathways that control cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
